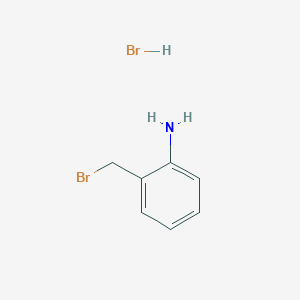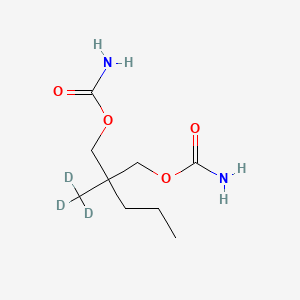![molecular formula C14H13F3O2 B13448353 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)
1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclo[2.1.1]hexanes. These compounds are known for their rigid and compact structures, which make them valuable in various fields of chemistry and biology. The trifluoromethyl group attached to the phenyl ring adds unique chemical properties, such as increased lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2+2] cycloaddition reaction. This photochemical reaction between alkenes forms the bicyclo[2.1.1]hexane core. The process starts with the preparation of a diene from acetophenone, followed by intramolecular cyclization to form the desired bicyclo[2.1.1]hexane structure .
Industrial Production Methods: Industrial production of this compound can be scaled up using optimized reaction conditions. For instance, using benzophenone as a catalyst in acetonitrile solvent has been shown to yield the desired product efficiently . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclo[2.1.1]hexane core mimics the geometry of ortho-substituted benzene rings, allowing it to fit into biological receptors and enzymes effectively. This interaction can modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
- Bicyclo[1.1.1]pentane
- Bicyclo[3.1.1]heptane
- Cubane
Comparison: 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This combination provides distinct chemical and biological properties, such as increased metabolic stability and enhanced lipophilicity, compared to other similar compounds .
Properties
Molecular Formula |
C14H13F3O2 |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-8(7-13)5-11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19) |
InChI Key |
GPFIFGOINVFMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)


![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)








